4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid
Description
This compound is a benzoic acid derivative featuring a 2,4,6-triaminopyrimidine moiety linked via an ethylamino-oxo bridge.
Properties
IUPAC Name |
4-[[2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3/c14-10-9(11(15)20-13(16)19-10)18-8(21)5-17-7-3-1-6(2-4-7)12(22)23/h1-4,17H,5H2,(H,18,21)(H,22,23)(H6,14,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRVFOSWNYQAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)NC2=C(N=C(N=C2N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299745 | |
| Record name | 4-({2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28951-80-6 | |
| Record name | NSC132497 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-({2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid typically involves multi-step organic synthesis. One common approach is the condensation of 2,4,6-triaminopyrimidine with an appropriate aldehyde to form an intermediate Schiff base, followed by reduction to yield the corresponding amine. This amine is then reacted with 4-formylbenzoic acid under reductive amination conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzoic acid derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral enzymes, thereby preventing viral replication. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound can be compared to two related molecules from the evidence:
4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolopyrimidin-5-yl)ethyl]benzoic acid (): Structure: Contains a pyrrolopyrimidine ring (with an oxo group and fused pyrrole) instead of triaminopyrimidine. Synthesis: Produced via condensation, bromination, cyclization, and hydrolysis (36.8% overall yield). Industrial scalability is emphasized . Application: Intermediate for pemetrexed disodium, a chemotherapeutic agent.
Giripladib (4-[3-[5-Chloro-1-(diphenylmethyl)-2-[2-[[[2-(trifluoromethyl)benzyl]sulfonyl]amino]ethyl]-1H-indol-3-yl]propyl]benzoic acid) (): Structure: Larger molecule with indole, sulfonyl, and trifluoromethylphenyl groups. Application: Clinical candidate for pain and arthritis management, highlighting the therapeutic versatility of benzoic acid derivatives .
Key Differences
Research Findings
- Synthetic Efficiency : The pyrrolopyrimidine analog’s 36.8% yield underscores challenges in pyrimidine functionalization, whereas the target compound’s triamine substituents may require protective-group strategies to avoid side reactions .
- Bioactivity : Giripladib’s indole-sulfonyl motif demonstrates how bulkier substituents on benzoic acid derivatives can shift applications from intermediates to therapeutics .
Biological Activity
4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid, with the CAS number 28951-80-6, is a complex organic compound notable for its diverse biological activities. This compound features a benzoic acid moiety connected to a pyrimidine derivative via an aminoethyl bridge, which contributes to its potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₅N₇O₃ |
| Molecular Weight | 317.3033 g/mol |
| IUPAC Name | 4-[[2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl]amino]benzoic acid |
| CAS Number | 28951-80-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,4,6-triaminopyrimidine with an aldehyde to form an intermediate Schiff base, which is then reduced to yield the corresponding amine. This amine is subsequently reacted with 4-formylbenzoic acid under reductive amination conditions to produce the final product.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity by inhibiting viral enzymes essential for replication. This mechanism suggests its potential use in treating viral infections.
Anticancer Effects
The compound has been studied for its anticancer properties , particularly its ability to induce apoptosis in cancer cells. It targets specific signaling pathways that are crucial for cell survival and proliferation. The interaction with these pathways could lead to the development of new cancer therapies .
Anti-inflammatory Activity
In addition to its antiviral and anticancer effects, this compound may possess anti-inflammatory properties . Preliminary studies suggest that it could modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : It inhibits key enzymes involved in viral replication and cancer cell proliferation.
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through various signaling cascades.
- Cytokine Modulation : It may alter the production of cytokines involved in inflammatory responses, contributing to its anti-inflammatory effects.
Study on Antiviral Activity
A recent study investigated the antiviral efficacy of this compound against a range of viral pathogens. Results indicated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as a therapeutic agent in virology.
Research on Anticancer Properties
In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
